molecular formula C11H23Cl2FN2 B1485183 1-[(1-Fluorocyclohexyl)methyl]piperazine dihydrochloride CAS No. 2097969-41-8

1-[(1-Fluorocyclohexyl)methyl]piperazine dihydrochloride

Cat. No. B1485183
CAS RN: 2097969-41-8
M. Wt: 273.22 g/mol
InChI Key: YMCAYXMHMQUBON-UHFFFAOYSA-N
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Description

Synthesis Analysis

Piperazines, the class of compounds to which “1-[(1-Fluorocyclohexyl)methyl]piperazine dihydrochloride” belongs, can be synthesized through various methods. These include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Related Compounds: The metabolites of similar compounds, such as 1-[bis(4-fluorophenyl)methyl]-4-(2,3,4-trimethoxybenzyl)piperazine dihydrochloride, were synthesized to confirm the proposed structures, showing its relevance in the study of cerebral vasodilators (Ohtaka et al., 1989).

Biological and Pharmacological Research

  • Study on Antischistosomal Activity

    Hydrochlorides of similar piperazine derivatives have been synthesized and tested for activity against schistosomiasis in animals infected with Schistosoma Japonica (Y. Tung, 1957).

  • Fe-catalyzed Synthesis for Medical Use

    Fe-catalyzed synthesis methods for flunarizine, a drug belonging to calcium channel blockers, have been developed using related compounds. This drug is used to treat migraines, dizziness, and epilepsy (Shakhmaev et al., 2016).

  • Antimicrobial Studies

    A series of amide derivatives of quinolone, incorporating similar piperazine structures, were synthesized and tested for their antibacterial activity against various strains of bacteria and fungi (Patel et al., 2007).

  • Metabolism Studies

    Research on the metabolism of related compounds, such as 1-[bis(4-fluorophenyl)methyl]-4-(2,3,4-trimethoxybenzyl)piperazine dihydrochloride, has been conducted to understand their biotransformation pathways in animals (Kawashima et al., 1991).

Antipsychotic and Neurological Applications

  • Potential Atypical Antipsychotics

    Compounds with structures related to 1-[(1-Fluorocyclohexyl)methyl]piperazine dihydrochloride have been investigated for their potential use as atypical antipsychotics, showing promise in behavioral models predictive of antipsychotic efficacy (Bolós et al., 1996).

  • Antitumor Activity

    Novel compounds incorporating the 1-[bi-(4-fluorophenyl)methyl]piperazine group have been synthesized and evaluated for their antitumor activity, with some demonstrating significant inhibitory effects against tumor cells (Ding et al., 2016).

Additional Applications

  • Herbicidal and Plant Growth Regulation

    Piperazines incorporating aryl(thio)carbamoyl groups have been synthesized and evaluated as potential herbicides and plant growth regulators, showing significant activity against certain plant species (Stoilkova et al., 2014).

  • Dopamine Uptake Inhibition

    The development of a robust process for the synthesis of GBR-12909, a dopamine uptake inhibitor, utilizes compounds similar to 1-[(1-Fluorocyclohexyl)methyl]piperazine dihydrochloride. This process aims to improve yield and reduce environmental impact (Ironside et al., 2002).

properties

IUPAC Name

1-[(1-fluorocyclohexyl)methyl]piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21FN2.2ClH/c12-11(4-2-1-3-5-11)10-14-8-6-13-7-9-14;;/h13H,1-10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMCAYXMHMQUBON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CN2CCNCC2)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23Cl2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(1-Fluorocyclohexyl)methyl]piperazine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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